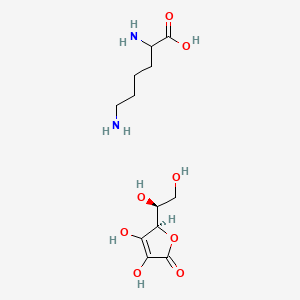

DL-Lysin L-ascorbate

Description

Historical Perspectives on Ascorbate (B8700270) and Lysine (B10760008) Research

The journey to understanding DL-Lysine L-ascorbate begins with the independent histories of its two components: lysine and ascorbic acid.

The story of ascorbic acid , or vitamin C, is intrinsically linked to the history of scurvy, a disease that plagued sailors for centuries. acs.orgmetrohm.com In the 18th century, Scottish naval surgeon James Lind conducted one of the first controlled clinical trials, demonstrating that citrus fruits could cure scurvy. metrohm.comebsco.com However, it wasn't until the early 20th century that the specific anti-scorbutic factor was identified. ebsco.com Hungarian biochemist Albert Szent-Györgyi isolated a substance he named "hexuronic acid" in 1928 from sources like adrenal glands and paprika. ebsco.comsciencelearn.org.nznfcr.org In 1932, Szent-Györgyi, along with Joseph Svirbely, and independently Charles G. King, confirmed that this hexuronic acid was indeed vitamin C. acs.orgmetrohm.com This discovery, which earned Szent-Györgyi a Nobel Prize in 1937, paved the way for the chemical synthesis of ascorbic acid and a deeper understanding of its role in human health. acs.orgsciencelearn.org.nz

The discovery of lysine , an essential amino acid, occurred in a laboratory setting. In 1889, German chemist Edmund Drechsel first isolated lysine from casein, a milk protein. wikipedia.orgacs.org The molecular structure of lysine was later elucidated in 1902 by Emil Fischer and Fritz Weigert, who also achieved its chemical synthesis. acs.org Research into lysine has since expanded significantly, particularly in the field of nutrition, as it is a limiting amino acid in many staple cereal crops. wikipedia.org The industrial production of lysine through fermentation, primarily using the bacterium Corynebacterium glutamicum, began in 1958 and has grown into a major global industry. nih.govresearchgate.net

Rationale for DL-Lysine L-Ascorbate as a Chemical Research Subject

The decision to study DL-Lysine L-ascorbate as a distinct chemical entity stems from the unique and complementary biochemical roles of its individual components. Ascorbic acid is a well-established antioxidant and a cofactor for numerous enzymatic reactions. nih.gov Lysine, beyond its role as a protein building block, is involved in processes like collagen synthesis and has been investigated for its potential to inhibit the binding of certain lipoproteins to the arterial wall. google.comgoogle.com

The combination of these two molecules into a single salt is hypothesized to offer advantages for biochemical research. The formation of the salt can influence properties such as stability and solubility. ontosight.ai For instance, the presence of the hydrophilic lysine molecule is expected to enhance the solubility of ascorbate. This enhanced solubility could be particularly advantageous for creating stable aqueous solutions for use in various experimental settings.

Conceptual Framework: Molecular Combination for Enhanced Biochemical Study

The conceptual framework behind using DL-Lysine L-ascorbate in research is centered on the principle of creating a compound with potentially synergistic or enhanced properties for studying biochemical processes. Ascorbic acid is a potent reducing agent and electron donor, crucial for maintaining the activity of various enzymes, including those involved in collagen synthesis and epigenetic modifications. nih.govresearchgate.net Specifically, it is a cofactor for prolyl and lysyl hydroxylases, enzymes that are essential for the post-translational modification of collagen. google.comresearchgate.net

By combining lysine and ascorbic acid, researchers can investigate their combined effects in a controlled manner. This is particularly relevant in studies of oxidative stress, where ascorbate's antioxidant properties are of primary interest. The presence of lysine in the compound provides a direct link to protein metabolism and modification. This dual-functionality makes DL-Lysine L-ascorbate a valuable tool for dissecting complex biochemical pathways where both protein structure and redox state are critical factors. The synthesis of this compound involves a straightforward reaction between DL-lysine and L-ascorbic acid in a controlled aqueous environment, followed by purification through crystallization.

Properties

CAS No. |

93805-34-6 |

|---|---|

Molecular Formula |

C12H22N2O8 |

Molecular Weight |

322.31 g/mol |

IUPAC Name |

2,6-diaminohexanoic acid;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |

InChI |

InChI=1S/C6H14N2O2.C6H8O6/c7-4-2-1-3-5(8)6(9)10;7-1-2(8)5-3(9)4(10)6(11)12-5/h5H,1-4,7-8H2,(H,9,10);2,5,7-10H,1H2/t;2-,5+/m.0/s1 |

InChI Key |

QPNXLUIFXPXQCB-MGMRMFRLSA-N |

Isomeric SMILES |

C(CCN)CC(C(=O)O)N.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dl Lysine L Ascorbate

Established Synthetic Routes for DL-Lysine L-Ascorbate Formation

The primary route for the formation of DL-Lysine L-Ascorbate involves the direct reaction of its constituent components. This process is governed by the principles of acid-base chemistry and condensation reactions, with careful consideration required for the stereochemistry of the lysine (B10760008) component.

The formation of a salt or complex between L-ascorbic acid and lysine is fundamentally an acid-base reaction. L-ascorbic acid, a vinylogous carboxylic acid, can donate a proton, while the amino groups of lysine can act as proton acceptors. The interaction can lead to the formation of a simple salt.

However, the reactivity of these molecules also allows for the formation of covalent bonds under specific conditions. Research has shown that reactions between ascorbate (B8700270) and lysine can proceed spontaneously under physiological pH and temperature in the presence of air. nih.gov Kinetic studies indicate that the oxidation of ascorbic acid to dehydroascorbate is a necessary step in some of these reactions. nih.gov For instance, the reaction of ascorbate with lysine under autoxidizing conditions can lead to the formation of N epsilon-(carboxymethyl)lysine (CML). nih.gov

A patented process describes the synthesis of specific L-ascorbic acid derivatives where lysine moieties are covalently bound. One procedure involves adding ascorbic acid to a solution of lysine in sulfuric acid. The mixture is stirred and left overnight before being processed to crystallize the product. google.com This method highlights a direct condensation approach to link the two molecules, moving beyond simple salt formation. google.com L-lysine has also been demonstrated to be an effective catalyst in water for the condensation of aromatic aldehydes with acidic methylene (B1212753) compounds, showcasing its utility in facilitating condensation reactions. researchgate.net

Table 1: Condensation Reaction Parameters

| Reactants | Catalyst/Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| L-Ascorbic Acid, Lysine | Sulfuric Acid | Room Temperature, Overnight | Covalently-linked derivative | google.com |

| Ascorbate, Lysine | Air (autoxidation) | Physiological pH and Temp. | N epsilon-(carboxymethyl)lysine | nih.gov |

| Aromatic Aldehydes, Acidic Methylene Compounds | L-Lysine / Water | Room Temperature | Knoevenagel Condensation Product | researchgate.net |

The "DL" designation in DL-Lysine L-ascorbate indicates the presence of a racemic mixture of both D- and L-isomers of lysine. Since the common biological form is L-lysine, the production of DL-lysine requires a racemization step. This can be achieved through chemical or enzymatic methods.

Chemical racemization of lysine can be accomplished by heating an isomer with hydrochloric acid or by heating it with acetyl chloride in the presence of acetic acid. google.com However, these methods can be corrosive and require robust equipment. google.com An alternative process involves heating the cation-exchange material combined with d-lysine (B559543) in the presence of water to racemize the lysine. google.com

More recent approaches utilize enzymatic or microbial systems. L-lysine can be quantitatively racemized at elevated temperatures, and the resulting DL-lysine mixture can then be processed. nih.gov For example, a two-step process has been developed using a lysine racemase from Proteus mirabilis to convert L-lysine into DL-lysine, followed by an enzymatic degradation of the L-isomer to isolate D-lysine. mdpi.com Under optimal conditions, this enzymatic racemization can achieve a D-lysine yield of approximately 48% in just 30 minutes. mdpi.com

Table 2: Lysine Racemization Methods

| Method | Reagents/Catalyst | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| Chemical | Hydrochloric Acid | Heating | Racemic mixture | google.com |

| Chemical | Cation-exchange material, Water | Heating | Racemic mixture | google.com |

| Chemo-enzymatic | Chemical racemization, Microbial degradation (Comamonas testosteroni) | Elevated temp. for racemization; optimal pH, temp. for degradation | Isolation of D-Lysine from racemic mixture | nih.gov |

| Enzymatic | Lysine racemase (Proteus mirabilis) | Optimized temp., pH, metal ions | DL-Lysine mixture (D-lysine yield ~48.8%) | mdpi.com |

Exploration of Alternative Synthetic Pathways

Beyond direct condensation, alternative pathways can be considered for the synthesis of the constituent components, L-ascorbic acid and DL-lysine, which are the precursors to the final compound.

For L-ascorbic acid, several biosynthetic pathways exist in plants, which could be harnessed for production. The primary route is the D-mannose/L-galactose pathway, but alternative routes such as the D-galacturonate pathway, the L-gulose pathway, and the myo-inositol pathway have also been identified. researchgate.net These pathways represent potential biotechnological targets for enhancing L-ascorbic acid production.

For DL-lysine, microbial production pathways are well-established. The synthesis of L-lysine in microorganisms typically involves the diaminopimelate (DAP) pathway. researchgate.net The production of DL-lysine can be achieved enzymatically from DL-alpha-amino-epsilon-caprolactam (DL-ACL) using a combination of L-alpha-amino-epsilon-caprolactamase and aminocaprolactam racemase. nih.gov This enzymatic system allows for the quantitative conversion of a 10% aqueous DL-ACL solution to L-lysine, which can then be subjected to racemization. nih.gov

Derivatization Strategies for Targeted Chemical Research Applications

Derivatization of DL-Lysine L-Ascorbate, or its individual components, is a key strategy for modifying its properties for specific research applications, such as enhancing analytical detection or creating novel molecular structures.

The ascorbate molecule offers several sites for chemical modification. Derivatization is often employed for analytical quantification. For example, L-ascorbic acid can be oxidized to dehydro-L-ascorbic acid (DHAA), which is then condensed with reagents like o-phenylenediamine (B120857) (OPDA) to form a highly fluorescent quinoxaline (B1680401) derivative, allowing for sensitive detection via HPLC. researchgate.net Another method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). oup.comglsciencesinc.com

For synthetic purposes, specific hydroxyl groups on the ascorbic acid molecule can be targeted. A patented method describes the synthesis of a 6-deoxybromoascorbate intermediate, which can then be reacted with other molecules, such as lysine, to form new derivatives. google.com

The linkage between lysine and ascorbate can range from non-covalent ionic bonds in a simple salt to stable covalent bonds. The ε-amino group of the lysine side chain is a primary site for forming covalent linkages. youtube.com

Research into the synthesis of ascorbic acid derivatives has demonstrated the formation of a covalent bond between the C-6 position of L-ascorbic acid and the α-NH2 group of lysine. google.com This creates a stable conjugate with potentially altered chemical and biological properties compared to the parent molecules.

Furthermore, L-ascorbic acid plays a crucial role as a cofactor for lysyl hydroxylase, an enzyme that hydroxylates lysine residues during collagen synthesis. montrealgazette.comnih.gov This enzymatic process is essential for the formation of stable cross-links in collagen. researchgate.net While this is a biological process, it exemplifies a specific and vital form of linkage involving the two components, mediated by an enzymatic system. The reaction between lysine and the oxidation products of ascorbate can also form N epsilon-(carboxymethyl)lysine, representing another type of covalent linkage. nih.gov

Structural Elucidation and Stereochemical Characterization

X-ray Crystallography of DL-Lysine L-Ascorbate Complexes

X-ray crystallography is a powerful technique for determining the exact arrangement of atoms within a crystal. High-resolution studies have provided significant insights into the solid-state structure of lysine-ascorbate complexes. nih.gov

In the crystalline state, DL-Lysine L-ascorbate exists as an intricate supramolecular assembly. csbsju.edu The primary forces governing this assembly are electrostatic interactions and extensive hydrogen bonding. acs.org The lysine (B10760008) molecule, which can exist as a dication, forms ion pairs with the ascorbate (B8700270) anion. These ionic interactions are further stabilized by a network of hydrogen bonds.

Hydrogen bonds are highly directional and play a crucial role in the formation of well-ordered supramolecular structures. csbsju.eduacs.org In complexes involving amino acids like lysine, hydrogen bonds can form between the amino groups and carboxylate groups of adjacent molecules, leading to the formation of chains or layers. mdpi.comresearchgate.net In the context of DL-Lysine L-ascorbate, hydrogen bonds are expected to exist between the protonated amino groups of lysine and the hydroxyl and carboxylate groups of ascorbate, creating a stable, three-dimensional lattice. The formation of these non-covalent interactions is a key driver in the self-assembly process of such molecular complexes. researchgate.net

Similarly, the ascorbate anion is not rigid and can exhibit conformational flexibility. researchgate.net The conformation of both the lysine and ascorbate ions within the complex is a result of a delicate balance of intramolecular and intermolecular forces, including the hydrogen bonding network and crystal packing effects. researchgate.netumich.edu Research on L-arginine L-ascorbate, a similar amino acid-ascorbate complex, provides a precedent for how these components arrange in the solid state. mindat.org

Chirality, or the "handedness" of molecules, can have a profound impact on crystal packing and molecular aggregation. umich.eduacs.org A comparison between the crystal structures of complexes formed with racemic DL-lysine and enantiomerically pure L-lysine reveals significant differences in their aggregation patterns. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are invaluable for probing the chemical composition and molecular structure of compounds like DL-Lysine L-ascorbate.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of DL-Lysine L-ascorbate would be expected to show characteristic absorption bands for the functional groups of both lysine and ascorbic acid.

For the lysine component, characteristic peaks would include those for the N-H stretching of the amino groups, C-H stretching of the aliphatic chain, and vibrations associated with the carboxylate group. researchgate.netresearchgate.net For the L-ascorbate component, key peaks would correspond to O-H stretching of the hydroxyl groups, C=O stretching of the lactone ring, and C=C stretching of the enediol system. csu.edu.cn The interaction between the two components in the salt complex would likely lead to shifts in the positions of these bands compared to the free molecules. For instance, the formation of an ammonium (B1175870) ion (NH3+) from the amino group of lysine would alter the N-H stretching vibrations. researchgate.net FT-IR can also provide information about hydrogen bonding within the complex, as these interactions can cause broadening and shifting of the O-H and N-H stretching bands. researchgate.net While FT-IR can confirm the presence of the constituent molecules, it can also distinguish between racemic (DL) and enantiopure forms of amino acids in the solid state due to differences in crystal symmetry and hydrogen bonding. thermofisher.com

Table 1: Expected FT-IR Spectroscopic Data for DL-Lysine L-ascorbate

| Functional Group | Expected Wavenumber (cm⁻¹) | Component |

|---|---|---|

| O-H Stretch (Ascorbate) | 3500-3200 (broad) | L-Ascorbate |

| N-H Stretch (Lysine) | 3400-3250 | DL-Lysine |

| C-H Stretch (Aliphatic) | 2960-2850 | DL-Lysine |

| C=O Stretch (Lactone) | ~1750 | L-Ascorbate |

| C=C Stretch (Enediol) | ~1670 | L-Ascorbate |

| N-H Bend (Amine) | 1650-1580 | DL-Lysine |

Note: The exact wavenumbers can vary depending on the specific interactions within the crystal lattice.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra are used to elucidate molecular structures.

The ¹H NMR spectrum of DL-Lysine L-ascorbate in a suitable solvent (like D₂O) would show signals corresponding to the different protons in both the lysine and ascorbate moieties. chemicalbook.comchemicalbook.com For lysine, distinct signals would be observed for the protons on the α-carbon, the ε-carbon adjacent to the second amino group, and the other methylene (B1212753) groups in the side chain. chemicalbook.com For ascorbate, signals for the protons on the furanone ring and the dihydroxyethyl side chain would be present. chemicalbook.com

The ¹³C NMR spectrum would similarly show distinct peaks for each unique carbon atom in the compound. chemicalbook.com The chemical shifts of these carbon atoms provide information about their local electronic environment. Data from NMR spectra of L-lysine and L-ascorbic acid can be used to predict the expected chemical shifts in the combined salt. chemicalbook.comnih.gov

Table 2: Predicted ¹H NMR Chemical Shifts (in D₂O) for DL-Lysine L-ascorbate

| Proton(s) | Predicted Chemical Shift (ppm) | Component |

|---|---|---|

| H-4 (Ascorbate) | ~4.5 | L-Ascorbate |

| H-5 (Ascorbate) | ~4.0 | L-Ascorbate |

| H-6 (Ascorbate) | ~3.7 | L-Ascorbate |

| α-CH (Lysine) | ~3.7 | DL-Lysine |

| ε-CH₂ (Lysine) | ~3.0 | DL-Lysine |

Note: Chemical shifts are approximate and can be influenced by solvent, pH, and concentration.

Table 3: Predicted ¹³C NMR Chemical Shifts for DL-Lysine L-ascorbate

| Carbon Atom | Predicted Chemical Shift (ppm) | Component |

|---|---|---|

| C=O (Carboxyl, Lysine) | ~175 | DL-Lysine |

| C-1 (Lactone, Ascorbate) | ~175 | L-Ascorbate |

| C-3 (Enediol, Ascorbate) | ~156 | L-Ascorbate |

| C-2 (Enediol, Ascorbate) | ~118 | L-Ascorbate |

| C-4 (Ascorbate) | ~76 | L-Ascorbate |

| C-5 (Ascorbate) | ~68 | L-Ascorbate |

| α-C (Lysine) | ~55 | DL-Lysine |

| C-6 (Ascorbate) | ~62 | L-Ascorbate |

| ε-C (Lysine) | ~40 | DL-Lysine |

Note: Chemical shifts are approximate and based on data for the individual components.

Advanced Diffraction and Microscopic Techniques for Molecular Architecture

The precise three-dimensional arrangement of atoms and molecules within the DL-Lysin L-ascorbate salt is fundamental to understanding its physicochemical properties. The molecular architecture, including the ionic interactions between the lysine and ascorbate moieties, the conformation of each component, and their packing in a crystal lattice, is elucidated using a suite of advanced analytical techniques. X-ray diffraction, in particular, stands as the definitive method for determining crystal structures, while advanced microscopic methods provide complementary information on surface topology and morphology.

For instance, analysis of a similar complex, bis(DL-lysinium) adipate (B1204190), revealed that the asymmetric unit contains a zwitterionic, singly charged lysinium cation and half of a doubly charged adipate anion, with the full anion being generated by an inversion symmetry. researchgate.net In such structures, the lysine molecule exists in a cationic form, with its amino groups protonated, facilitating strong hydrogen bonds that define the supramolecular assembly. researchgate.net When single crystals are difficult to obtain, as was the case for L-lysine for many years, powder X-ray diffraction (PXRD) techniques are employed. cardiff.ac.uk Modern PXRD methods, including synchrotron-based techniques, can provide sufficient data for a complete structural solution from a microcrystalline powder. cardiff.ac.ukd-nb.info A combined approach using both synchrotron X-ray and neutron diffraction has been effectively used to study L-lysine adsorbed on zeolite, demonstrating the power of these techniques in locating both heavy atoms and hydrogen atoms, which is crucial for understanding hydrogen-bonding networks. d-nb.info

The table below summarizes crystallographic data from representative studies on lysine and its complexes, illustrating the type of information obtained from diffraction experiments.

| Compound | Diffraction Method | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| L-Lysine adsorbed on deuterated zeolite L | Neutron Diffraction (4 K) | Hexagonal | P6/mmm | a = 18.4117(2) Å, c = 7.5278(2) Å | d-nb.info |

| L-Lysine adsorbed on zeolite L | Synchrotron X-ray Diffraction (RT) | Hexagonal | P6/mmm | a = 18.4287(1) Å, c = 7.5383(1) Å | d-nb.info |

| bis(DL-lysinium) adipate | Single-Crystal X-ray Diffraction | - | - | The asymmetric unit contains a zwitterionic lysinium cation and half an adipate anion. | researchgate.net |

| BesD enzyme with Lysine | X-ray Crystallography | - | - | Structure solved at 1.95 Å resolution by Fe-SAD phasing. | princeton.edu |

Advanced microscopic techniques offer complementary data on the material's architecture at different scales.

Scanning Electron Microscopy (SEM) is used to study the surface topography and morphology of crystalline powders, providing insights into crystal habit and size distribution. cerealsgrains.org

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are powerful surface probe techniques that can achieve atomic or near-atomic resolution on surfaces. researchgate.net These methods could potentially be used to image the surface of a DL-Lysin L-ascorbate crystal, revealing the arrangement of the lysine and ascorbate ions on the crystal face. researchgate.net

Together, these diffraction and microscopy methods provide a comprehensive picture of the molecular architecture of DL-Lysin L-ascorbate, from the precise position of individual atoms determined by X-ray diffraction to the larger-scale morphology and surface features revealed by electron and scanning probe microscopy.

Stability, Degradation Kinetics, and Stabilization Strategies

Degradation Pathways of DL-Lysine L-Ascorbate

The degradation of the ascorbate (B8700270) component can proceed through two distinct mechanisms: aerobic and anaerobic pathways. researchgate.net The predominant pathway is dependent on the availability of oxygen. capes.gov.brscispace.com

The degradation of L-ascorbic acid can follow two primary routes depending on the presence of oxygen. nih.gov

Aerobic Degradation: In the presence of oxygen, L-ascorbic acid undergoes reversible oxidation to form L-dehydroascorbic acid (DHA). nih.govoup.comresearchgate.net This initial oxidation is a key step in the aerobic pathway and is often the rate-limiting step. oup.com This process is catalyzed by factors such as heat, light, alkaline pH, and the presence of metal ions. nih.govresearchgate.net The aerobic pathway is considered the main route of degradation during the processing of products containing ascorbate. researchgate.net When oxygen is abundant, the degradation kinetics typically follow a first-order reaction. scispace.com

Anaerobic Degradation: In the absence or near-absence of oxygen, L-ascorbic acid can degrade directly without the initial formation of dehydroascorbic acid. nih.govmyfoodresearch.com This anaerobic pathway is more common during storage, especially in thermally preserved products where dissolved oxygen has been consumed. researchgate.netcapes.gov.br The mechanism involves the cleavage of the lactone ring, followed by decarboxylation and intermolecular rearrangement, ultimately leading to different degradation products than the aerobic route. myfoodresearch.com

The degradation of the ascorbate component leads to a variety of subsequent products.

Under aerobic conditions , the primary product is dehydroascorbic acid (DHA). nih.gov DHA is biologically active but is highly unstable and can undergo irreversible hydrolysis of its lactone ring to form 2,3-diketogulonic acid. nih.govoup.comresearchgate.net This compound has no vitamin C activity. researchgate.net Further degradation of 2,3-diketogulonic acid can lead to the formation of other products, such as oxalic acid. scispace.com

Under anaerobic conditions , the degradation pathway bypasses the formation of DHA. nih.govmyfoodresearch.com Instead, L-ascorbic acid degrades via several steps, including dehydration and decarboxylation, to form furfural. scispace.comnih.govmyfoodresearch.com Furfural can then polymerize or react with amino acids, leading to the formation of brown pigments, a common issue in stored food products like fruit juices. nih.gov

The rate of ascorbate degradation is highly sensitive to several environmental factors:

pH: The stability of ascorbic acid is pH-dependent. Maximum stability is generally observed in the pH range of 2 to 4. nih.gov In acidic solutions (e.g., pH 5.0), degradation is faster compared to more neutral or alkaline conditions under certain circumstances. nih.gov However, other studies show significant degradation at higher pH values (7.5 and 8.1) compared to a control pH of 5.6. sysrevpharm.org High pH values can promote the production of certain unknown degradation compounds while not favoring the formation of furfural. myfoodresearch.com

Temperature: Temperature is a dominant factor affecting the degradation rate. nih.gov An increase in temperature significantly accelerates the degradation of ascorbic acid. myfoodresearch.comsysrevpharm.org Even at refrigerated temperatures (5°C, 10°C, and 15°C), degradation occurs, with the rate increasing with temperature. researchgate.net At temperatures above 100°C, oxygen's effect on degradation can be even more significant than the temperature itself. nih.gov

Light: L-ascorbic acid is highly susceptible to degradation upon exposure to light, particularly UV radiation. nih.govresearchgate.net Light can induce the formation of free radicals, which accelerates the loss of ascorbic acid. nih.gov

Oxygen: Oxygen is a critical factor in the aerobic degradation pathway. mdpi.com The degradation rate is often dependent on the level of dissolved oxygen. capes.gov.br Decreasing oxygen concentration is a key strategy to protect ascorbic acid during processing and storage. myfoodresearch.com

Metal Ion Catalysis: The presence of transition metal ions, especially copper (Cu²⁺) and iron (Fe³⁺), can act as powerful catalysts for the oxidation of ascorbic acid, significantly increasing the degradation rate. researchgate.netsysrevpharm.orgresearchgate.net

Kinetic Studies of DL-Lysine L-Ascorbate Decomposition

Kinetic studies are essential for understanding the rate of decomposition and predicting the shelf-life of products containing ascorbate.

The thermal degradation of the ascorbate component is widely reported to follow first-order kinetics . nih.govresearchgate.netugm.ac.idresearchgate.netnih.gov This means the rate of degradation is directly proportional to the concentration of ascorbic acid. The first-order model has been successfully applied to describe ascorbic acid loss in various conditions, including different temperatures and pH levels. nih.govugm.ac.id

The rate constant (k) quantifies the speed of the degradation reaction. It is highly dependent on temperature, with higher temperatures leading to larger rate constants and faster degradation. researchgate.netcabidigitallibrary.org

Interactive Table: Rate Constants for Ascorbic Acid Degradation at Various Temperatures

The following table presents first-order reaction rate constants (k) for ascorbic acid degradation determined in different studies. You can sort the data by clicking on the column headers.

| Temperature (°C) | Rate Constant (k) | Units | Source |

| 25 | 5 x 10⁻⁵ | min⁻¹ | researchgate.net |

| 35 | 2 x 10⁻⁴ | min⁻¹ | researchgate.net |

| 40 | 4.55 x 10⁻⁴ | min⁻¹ | ugm.ac.id |

| 50 | 5.85 x 10⁻⁴ | min⁻¹ | ugm.ac.id |

| 60 | 8.4 x 10⁻⁴ | min⁻¹ | ugm.ac.id |

| 65 | 1 x 10⁻³ | min⁻¹ | researchgate.net |

| 70 | 1.1 x 10⁻³ | min⁻¹ | ugm.ac.id |

| 80 | 1.015 x 10⁻³ | min⁻¹ | ugm.ac.id |

| 90 | 3 x 10⁻³ | min⁻¹ | researchgate.net |

The temperature dependence of the reaction rate constant is described by the Arrhenius equation, which involves the activation energy (Ea).

Activation Energy (Ea): This is the minimum energy required for the degradation reaction to occur. A higher activation energy indicates that the reaction rate is more sensitive to changes in temperature. cabidigitallibrary.org Reported values for the activation energy of ascorbic acid degradation vary depending on the specific conditions (e.g., pH, food matrix). For example, values have been reported as 20.73 kJ/mol, 48.2 kJ/mol, and in ranges from 7,289.24 to 15,689.54 kJ/mol (7.29 to 15.69 kJ/mol) in different studies. mdpi.comugm.ac.idresearchgate.net In hot-compressed water, the apparent activation energy was found to be highly pH-dependent, with values of 15.77, 31.70, and 47.53 kJ/mol at pH 5.0, 7.0, and 9.5, respectively. nih.gov

Thermodynamic Parameters: Other thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation, provide further insight into the degradation process.

Enthalpy of Activation (ΔH): Represents the energy barrier that must be overcome for the reaction to proceed. nih.gov Positive ΔH values indicate that the degradation process is endothermic, meaning it consumes energy. mdpi.com

Entropy of Activation (ΔS): Reflects the change in disorder of the system when transitioning from reactants to the activated complex.

Gibbs Free Energy of Activation (ΔG): Indicates the spontaneity of the reaction. Positive ΔG values, as have been reported for ascorbic acid degradation, signify a non-spontaneous reaction. nih.gov

Interactive Table: Thermodynamic Parameters for Ascorbic Acid Degradation

This table summarizes activation energy and other thermodynamic parameters from various studies. You can sort the data by clicking on the column headers.

| Parameter | Value | Conditions | Source |

| Activation Energy (Ea) | 20.73 kJ/mol | Oxidation in aqueous solution | ugm.ac.id |

| Activation Energy (Ea) | 48.2 kJ/mol | Degradation in aqueous solution | researchgate.net |

| Activation Energy (Ea) | 7.29 - 15.69 kJ/mol | Degradation in orange juice | mdpi.com |

| Activation Energy (Ea) | 40.28 ± 11.5 kJ/mol | Guava pulp (Conventional heating) | nih.gov |

| Activation Energy (Ea) | 46.72 ± 5.06 kJ/mol | Guava pulp (Ohmic heating) | nih.gov |

| Activation Energy (Ea) | 31.96 kJ/mol | Convective dried kiwi fruits | cabidigitallibrary.org |

| Gibbs Free Energy (ΔG) | 61.91 - 67.19 kJ/mol | Guava pulp (60-80°C) | nih.gov |

| Enthalpy (ΔH) | 37.03 kJ/mol | Orange juice (Conventional heating) | nih.gov |

| Enthalpy (ΔH) | 44.35 kJ/mol | Orange juice (Ohmic heating) | nih.gov |

Strategies for Enhancing Chemical Stability in Research Formulations

The inherent instability of ascorbate compounds, including DL-Lysine L-ascorbate, presents a significant challenge in the development of stable research formulations. The ascorbate moiety is highly susceptible to degradation through oxidation, a process accelerated by factors such as light, heat, oxygen, and the presence of transition metal ions. nih.govresearchgate.net Consequently, various strategies are employed to mitigate these degradation pathways and enhance the chemical stability of the compound in experimental settings.

Role of Co-Antioxidants and Chelating Agents in Stabilization

The oxidative degradation of ascorbate is often catalyzed by metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺). researchgate.netnih.govsysrevpharm.org These metal ions facilitate the generation of reactive oxygen species (ROS) through reactions like the Fenton reaction, which in turn accelerate the oxidation of ascorbate. nih.govpharmtech.com Therefore, a primary stabilization strategy involves the sequestration of these catalytic ions.

Chelating agents are crucial for this purpose. They form stable complexes with metal ions, effectively preventing them from participating in redox cycling. nih.gov Studies have shown that chelators like ethylenediaminetetraacetic acid (EDTA), diethylenetriamine (B155796) pentaacetic acid (DTPA), and ethylenediamine (B42938) di(o-hydroxyphenylacetic acid) (EDDHA) can almost completely inhibit ascorbate oxidation catalyzed by iron and copper ions. nih.govgoogle.comguinama.com The mechanism of inhibition can vary; for instance, EDDHA prevents the reduction of Fe³⁺ by ascorbate, while DTPA inhibits both this reduction and the subsequent oxidation of Fe²⁺ by oxygen. nih.gov The addition of a chelating agent is a recommended practice for improving the stability of ascorbate-containing formulations. google.comguinama.com

Co-antioxidants provide another layer of protection through synergistic effects. They can function by regenerating the primary antioxidant (ascorbate) or by scavenging different types of free radicals. For example, ferulic acid has been shown to have a synergistic, protective effect on ascorbic acid. nih.gov Similarly, glutathione (B108866) can reduce dehydroascorbic acid (the oxidized form of ascorbic acid) back to ascorbic acid, thereby inhibiting its irreversible degradation. nih.gov Other antioxidants, such as tert-butyl hydroquinone (B1673460) (TBHQ), can also accelerate the conversion of dehydroascorbic acid back to its active form. nih.gov The combination of DL-Lysine L-ascorbate with other antioxidants can create a more robust system against oxidative degradation. google.com

Impact of Excipients and Formulation Matrix on Stability

The stability of ascorbate salts is highly dependent on water activity. tandfonline.comresearchgate.net In powder blends, increased relative humidity (RH) generally promotes degradation. tandfonline.com However, the inclusion of certain excipients can alter this relationship. For instance, co-formulating sodium ascorbate with maltodextrin (B1146171) has been shown to enhance its stability at high storage RH (85% and 98%). tandfonline.com After four weeks of storage at 98% RH, ascorbate degradation was significantly lower in a mixture with maltodextrin (34.3%) compared to ascorbate alone (77.8%). tandfonline.com This highlights the importance of the matrix in controlling moisture sorption and its impact on chemical stability. tandfonline.com

The pH of the formulation is another critical factor. Ascorbic acid degradation is pH-dependent, and maintaining an optimal pH through the use of appropriate buffers is essential for stability. pharmtech.comgoogle.comnih.gov For some stabilized vitamin C derivatives, such as sodium ascorbyl phosphate (B84403), a pH of 6 or higher is recommended for optimal stability in aqueous formulations. guinama.comgdch.de

Other excipients like amino acids and surfactants can also influence stability. Amino acids can increase the ionic strength of solutions, minimizing electrostatic interactions, while some, like histidine, have been shown to inhibit oxidation. pharmtech.comcore.ac.uk However, the quality of excipients is paramount, as impurities like trace peroxides in surfactants (e.g., polysorbates) can compromise the stability of oxidation-susceptible compounds. pharmtech.comnih.gov

Table 1: Effect of Maltodextrin on Sodium Ascorbate Degradation at High Relative Humidity (RH)

| Storage Condition | Formulation | Degradation after 4 weeks (%) |

| 98% RH | Sodium Ascorbate alone | 77.8 |

| 98% RH | Sodium Ascorbate + Maltodextrin | 34.3 |

| 85% RH | Sodium Ascorbate alone | 51.0 |

| 85% RH | Sodium Ascorbate + Maltodextrin | 21.9 |

Data sourced from a study on sodium ascorbate stability. tandfonline.com

Advanced Delivery Systems for Controlled Release in Experimental Settings

To overcome stability issues and control the release profile of ascorbate derivatives in research settings, advanced delivery systems are increasingly being investigated. doi.orgtandfonline.com These systems encapsulate the active compound, protecting it from degradative environmental factors and enabling its release in a controlled manner.

Lipid-based systems , such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), are commonly used. researchgate.netjkslms.or.kr Encapsulation within these carriers can significantly improve the chemical stability of ascorbate derivatives. researchgate.net For example, after 7 weeks at 25°C, ascorbic acid in liposomes retained 30% of its content, demonstrating improved stability compared to unencapsulated forms under similar conditions. nih.gov

Polymer-based systems offer another versatile platform. The use of polymers like poly-L-lysine to create delivery vectors such as dendrimers has been explored to enhance the stability and delivery of Vitamin C. researchgate.netnih.govpreprints.org Formulations combining Vitamin C with poly-L-lysine dendrimers have shown increased stability in both aqueous and emulsion media. preprints.org These systems can be engineered to be stimuli-responsive (e.g., to pH or enzymes), allowing for targeted release in specific experimental conditions. researchgate.netnih.gov

Emulsion systems , such as emulgels and water-in-oil-in-water (W/O/W) double emulsions, are also effective. nih.govscispace.com Emulgels, which combine an emulsion and a gel, can provide dual controlled release and have been highlighted as suitable carriers for L-ascorbic acid derivatives. nih.govscispace.com W/O/W emulsions can physically separate the unstable ascorbate in the inner aqueous phase from catalysts in the outer phase, with studies showing a half-life of about 24 days for encapsulated ascorbic acid at 4°C. nih.gov

These advanced delivery systems not only enhance stability but also allow for the modulation of release kinetics, which is critical for many experimental designs where sustained or triggered availability of the compound is required. doi.orgtandfonline.comnih.gov

Biochemical and Mechanistic Investigations in Model Systems Non Human/in Vitro

Role of Ascorbate (B8700270) Moiety as a Redox Cofactor and Antioxidant in Biochemical Reactions

The ascorbate component of DL-Lysine L-ascorbate is a versatile and potent reducing agent, functioning as a critical antioxidant and an essential cofactor for a range of enzymatic reactions. taylorfrancis.com Its biochemical significance is rooted in its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) and maintaining the catalytic activity of various metalloenzymes.

Ascorbate's primary role as a water-soluble antioxidant is defined by its capacity to act as an electron donor. nih.govmdpi.com In cellular models, it readily donates two high-energy electrons to neutralize a wide array of free radicals and other reactive oxygen species. nih.govbohrium.com This process quenches the damaging potential of these oxidants. The reaction involves the sequential single-electron transfer from the ascorbate anion (AscH⁻) to an oxidizing radical, first forming the relatively stable and less reactive ascorbyl radical (Asc•⁻). acs.orgnih.gov A second electron can then be donated, resulting in the formation of dehydroascorbic acid (DHA). acs.org

The effectiveness of ascorbate as a radical scavenger is demonstrated by its high reaction rate constants with various damaging species. iiarjournals.org In aqueous solutions, it efficiently scavenges hydroxyl radicals (•OH), peroxyl radicals (ROO•), and singlet oxygen (¹O₂). iiarjournals.org This direct scavenging activity protects vital biomolecules, including lipids, proteins, and nucleic acids, from oxidative damage. nih.gov Furthermore, the ascorbyl radical can be recycled back to ascorbate by intracellular reductase enzymes at the expense of other reducing agents like glutathione (B108866) or NADH, allowing it to participate in multiple scavenging cycles. nih.govresearchgate.net This recycling mechanism enhances its antioxidant capacity within cellular systems. nih.gov

| Reactive Species | Reaction Rate Constant (k) |

|---|---|

| Aqueous Electron (eaq-) | Variable, acts as both scavenger and emitter |

| Hydrogen Radical (H•) | High |

| Hydroxyl Radical (•OH) | Very High |

| Peroxyl Radical (ROO•) | High |

| Singlet Oxygen (¹O₂) | High |

Ascorbate's interaction with transition metal ions, particularly iron (Fe) and copper (Cu), is a critical aspect of its function as an enzymatic cofactor. taylorfrancis.comimrpress.com Many enzymes require a metal ion in their active site to be in a reduced state to maintain catalytic activity. Ascorbate facilitates this by reducing the metal ion. For instance, it can reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) or cupric copper (Cu²⁺) to cuprous copper (Cu¹⁺). nih.govimrpress.com This reduction is essential for the function of numerous enzymes, including copper-containing monooxygenases and iron-containing dioxygenases. taylorfrancis.com

However, this same reductive capability can also lead to pro-oxidant effects under certain in vitro conditions. In the presence of free transition metals and hydrogen peroxide (H₂O₂), the reduction of Fe³⁺ to Fe²⁺ by ascorbate can fuel the Fenton reaction. nih.govresearchgate.net This reaction generates the highly reactive hydroxyl radical (•OH), a potent oxidizing agent that can cause significant damage to cellular components. nih.govresearchgate.net Studies in bacterial cell systems have shown that the combination of ascorbate and copper or iron ions can increase genotoxicity, an effect that is mitigated by the presence of catalase, confirming the role of H₂O₂ in the process. imrpress.com The pro-oxidant or antioxidant behavior of ascorbate is therefore highly context-dependent, relying on the cellular redox environment and the availability of transition metals. researchgate.net

Ascorbate serves as a specific and essential cofactor for the large family of Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs), also known as alpha-ketoglutarate-dependent dioxygenases. nih.govresearchgate.netnih.gov These enzymes catalyze the hydroxylation of a wide range of substrates and are involved in numerous biological processes, including collagen synthesis, epigenetic regulation, and hypoxia-inducible factor (HIF) regulation. taylorfrancis.comnih.gov

The catalytic cycle of 2-OGDDs involves the binding of Fe²⁺, 2-oxoglutarate (alpha-ketoglutarate), and the primary substrate to the enzyme's active site. nih.gov During the reaction, the Fe²⁺ can become oxidized to Fe³⁺, rendering the enzyme inactive. taylorfrancis.com Ascorbate's critical role is to reduce the iron atom back to its ferrous (Fe²⁺) state, thereby regenerating the enzyme's catalytic activity for subsequent reaction cycles. taylorfrancis.comresearchgate.net A well-known example is collagen prolyl-4-hydroxylase (C-P4H), an enzyme responsible for hydroxylating proline residues in procollagen, a crucial step for the stability of the collagen triple helix. nih.gov Without ascorbate, C-P4H loses activity, leading to impaired collagen maturation. nih.gov Ascorbate similarly supports the activity of TET (ten-eleven translocation) enzymes, which are 2-OGDDs that play a role in DNA demethylation. acs.org

Mechanistic Studies of Lysine (B10760008) Moiety in Biological Processes

The lysine moiety provides an essential amino acid critical for protein structure and function. Its terminal primary amino group makes it a frequent participant in enzymatic reactions and a primary target for various modifications that regulate protein activity and stability. khanacademy.org

As one of the fundamental building blocks of proteins, lysine is incorporated into polypeptide chains during protein synthesis. Beyond this primary role, the ε-amino group of its side chain is a hub for a diverse array of post-translational modifications (PTMs). researchgate.netnih.gov These modifications are crucial regulatory mechanisms that can alter a protein's structure, function, localization, and interactions. khanacademy.orgresearchgate.net

In vitro and cellular studies have identified numerous lysine PTMs, including:

Acetylation and Acylation: The addition of an acetyl or other acyl group neutralizes the positive charge of the lysine residue, which can affect protein folding, stability, and protein-protein interactions. frontiersin.orgoup.com Histone acetylation, for example, is a key epigenetic marker that regulates gene transcription. oup.com

Methylation: The addition of one, two, or three methyl groups to the lysine side chain does not alter its charge but creates binding sites for specific reader proteins, influencing chromatin structure and gene expression. researchgate.net

Ubiquitination: The attachment of the small protein ubiquitin to lysine residues famously targets proteins for degradation by the proteasome, but it is also involved in signaling pathways and DNA repair. khanacademy.org

Hydroxylation: Lysine residues, particularly in collagen, can be hydroxylated by lysyl hydroxylases, which are 2-OGDDs requiring ascorbate as a cofactor. This modification is essential for the formation of stable cross-links in collagen. acs.org

SUMOylation: The covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein can alter protein stability, localization, and activity. nih.gov

| Modification | Description | Primary Function in Model Systems |

|---|---|---|

| Acetylation | Addition of an acetyl group (CH₃CO) | Neutralizes charge, regulates gene expression and enzyme activity frontiersin.orgoup.com |

| Methylation | Addition of one to three methyl groups (CH₃) | Alters protein-protein interactions, involved in epigenetics researchgate.net |

| Ubiquitination | Attachment of ubiquitin protein | Tags proteins for degradation, signaling khanacademy.org |

| Hydroxylation | Addition of a hydroxyl group (-OH) | Stabilizes protein structures (e.g., collagen cross-linking) acs.org |

| SUMOylation | Attachment of SUMO protein | Modulates protein stability and localization nih.gov |

Glycation is a non-enzymatic reaction between the carbonyl group of a reducing sugar (like glucose) and the free amino group of a protein, lipid, or nucleic acid. researchgate.netresearchgate.net The ε-amino group of lysine residues is a primary site for glycation in proteins. researchgate.net This initial reaction forms a Schiff base, which then rearranges to a more stable Amadori product. researchgate.net Over time, these early glycation products undergo a series of irreversible reactions, including oxidation and cross-linking, to form a heterogeneous group of compounds known as Advanced Glycation End Products (AGEs). researchgate.netresearchgate.net

In vitro models have been instrumental in studying the formation of AGEs. Studies incubating proteins with sugars have demonstrated that lysine is highly susceptible to glycation, leading to the formation of AGEs such as Nε-(carboxymethyl)lysine. ifoodmm.cn The accumulation of AGEs can lead to protein cross-linking, which alters the structure and function of proteins like collagen, contributing to tissue stiffness. nih.gov Research has also shown that L-lysine itself can act as a chemical chaperone in vitro, reducing the formation of AGEs on other proteins, such as lysozyme, and thereby preserving their structure and function. tums.ac.ir Furthermore, in vitro studies have investigated factors that influence AGE formation, noting that increased sugar concentration, pH, and the presence of certain transition metal ions (like Fe²⁺) can promote the reaction. researchgate.netifoodmm.cn

Lysine as a Chemical Chaperone in Protein Folding (In Vitro Models)

In the complex cellular environment, maintaining proteins in their correctly folded, functional state is paramount. Aberrant protein folding and aggregation are hallmarks of numerous debilitating diseases. Emerging in vitro evidence highlights the potential of the amino acid lysine to function as a chemical chaperone, a small molecule that assists in the proper folding of proteins and prevents their aggregation.

Lysine's efficacy as a chemical chaperone has been demonstrated across a range of amyloid proteins, which are prone to misfolding and forming insoluble aggregates. nih.gov Biophysical studies utilizing techniques such as Thioflavin T (ThT) fluorescence, electron microscopy, and circular dichroism spectroscopy have consistently shown that lysine can interfere with the aggregation process of these proteins. nih.gov The proposed mechanism involves lysine residues playing a crucial role in the assembly of these amyloidogenic proteins. nih.gov By binding to sterically accessible lysine and arginine residues on aggregating proteins, molecular constructs based on lysine can shield these key amino acids, thereby preventing misfolding and the subsequent formation of toxic oligomeric structures. nih.gov This interaction not only inhibits the formation of new fibrils but can also dissolve existing β-sheet structures, redirecting the aggregation pathway towards the formation of benign, amorphous structures. nih.gov

The chaperone-like activity of lysine is not limited to amyloid proteins. Studies on myosin, a key protein in muscle contraction, have shown that L-lysine can inhibit its aggregation. researchgate.net The proposed mechanism involves interactions between lysine and the acidic amino acid residues of myosin, leading to an increase in myosin's solubility. researchgate.net This suggests that lysine's ability to prevent protein aggregation may be a more general phenomenon, applicable to a variety of proteins susceptible to misfolding.

It is important to note that while lysine demonstrates significant potential as a chemical chaperone, its interactions are generally of moderate affinity, which appears to preserve natural protein folding and function. nih.gov This characteristic is crucial, as an overly strong interaction could potentially disrupt the normal biological activity of the proteins. Further research into lysine-based compounds and their derivatives continues to explore their therapeutic potential in preventing pathological protein aggregation. nih.gov

Synergistic Molecular Interactions of DL-Lysine L-Ascorbate

Investigation of Ascorbate-Lysine Adducts and Novel Protein Modifications (e.g., Lysine Vitcylation)

Recent groundbreaking research has unveiled a novel post-translational modification termed "lysine vitcylation," where vitamin C (ascorbate) directly modifies lysine residues on proteins. bio-integration.orgbroadinstitute.orgnih.gov This discovery fundamentally expands our understanding of vitamin C's biological roles beyond its well-known antioxidant and enzymatic cofactor functions.

In vitro studies using techniques like mass spectrometry and isotopic labeling have demonstrated that the ascorbate anion can covalently bind to the ε-amine group of lysine residues. nih.govnih.gov This reaction, which is dependent on both pH and the concentration of ascorbate, results in the formation of a "vitcyl-lysine" adduct with a mass shift of 175 Da. nih.govmarinbio.combiorxiv.org The reaction is specific to lysine, as substitution with other amino acids like cysteine or arginine abolishes the modification. nih.gov The optimal pH for vitcylation is in the neutral to mildly alkaline range (pH 7.0–10.0). marinbio.com

The proposed mechanism involves the reactive lactone moiety of the ascorbate anion, which undergoes a nucleophilic substitution reaction with the lysine residue. bio-integration.org This is distinct from "ascorbylation," a previously described modification that occurs under low pH conditions and involves the oxidized form of vitamin C, dehydroascorbic acid (DHA). nih.govbiorxiv.org Under physiological conditions, vitcylation by the ascorbate anion is the predominant modification. nih.gov

Cellular studies have confirmed the occurrence of lysine vitcylation in both human and murine cells, with mitochondrial proteins showing enhanced levels of this modification, likely due to the more alkaline microenvironment of the mitochondria. bio-integration.org One of the most significant findings is the vitcylation of the Signal Transducer and Activator of Transcription 1 (STAT1) protein at lysine-298 (K298). broadinstitute.orgmarinbio.com This modification has profound functional consequences, as it impairs the interaction of STAT1 with its phosphatase, T-cell protein-tyrosine phosphatase (TCPTP), thereby preventing its dephosphorylation and leading to enhanced and sustained STAT1-mediated interferon signaling. broadinstitute.orgmarinbio.com This discovery provides a direct mechanistic link between vitamin C and the regulation of immune responses. broadinstitute.orgmarinbio.com

Beyond vitcylation, the interaction of ascorbate and lysine can lead to other modifications. Under autoxidizing conditions, ascorbate can react with lysine to form N epsilon-(carboxymethyl)lysine (CML), a marker of oxidative stress. nih.gov This reaction proceeds through the oxidation of ascorbic acid to dehydroascorbate and subsequent oxidative cleavage of an Amadori adduct. nih.gov Furthermore, degradation products of ascorbate, such as L-threose, can react with lysine via the Maillard reaction to form novel pyrrole structures, like formyl threosyl pyrrole (FTP). nih.gov

The discovery of lysine vitcylation and other ascorbate-lysine adducts opens new avenues for understanding the diverse biological effects of vitamin C and its interplay with lysine in cellular processes. broadinstitute.org

| Modification Type | Reactants | Key Characteristics | Functional Consequence (Example) |

| Lysine Vitcylation | Ascorbate anion, Lysine | pH- and dose-dependent; specific to lysine; occurs at physiological pH. nih.govmarinbio.com | Enhanced STAT1 signaling by preventing dephosphorylation. broadinstitute.orgmarinbio.com |

| N epsilon-(carboxymethyl)lysine (CML) Formation | Ascorbate, Lysine (under autoxidizing conditions) | Requires oxidation of ascorbate; involves an Amadori adduct intermediate. nih.gov | Marker of oxidative stress. nih.gov |

| Formyl Threosyl Pyrrole (FTP) Formation | L-threose (ascorbate degradation product), Lysine | Maillard reaction product. nih.gov | Marker of ascorbate-mediated protein glycation. nih.gov |

Combined Effects on Collagen Synthesis and Cross-linking in Cell/Tissue Models

The synergistic relationship between lysine and ascorbic acid is fundamental to the synthesis and structural integrity of collagen, the most abundant protein in the human body. bubsnaturals.comwebbernaturals.com In various cell and tissue models, the combination of these two molecules has been shown to significantly enhance collagen production and promote proper cross-linking, which is essential for the strength and stability of connective tissues. bubsnaturals.comwebbernaturals.com

Ascorbic acid plays a multifaceted role in collagen synthesis. It acts as an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are responsible for the hydroxylation of proline and lysine residues within the procollagen polypeptide chains. lumenlearning.comnih.govmdpi.com This hydroxylation is a critical post-translational modification that allows the procollagen chains to form a stable triple-helical structure. lumenlearning.com Without adequate ascorbic acid, the collagen strands are under-hydroxylated and subsequently degraded, leading to impaired connective tissue. lumenlearning.com

Beyond its cofactor role, ascorbic acid has been shown to directly stimulate collagen synthesis at the transcriptional or translational level, leading to an increase in collagen-specific mRNA. nih.gov Studies on cultured human skin fibroblasts have demonstrated that prolonged exposure to ascorbate can increase collagen synthesis by approximately eight-fold without a significant change in the synthesis of other proteins. researchgate.net

Lysine is a primary component of the collagen polypeptide chain and is directly involved in the cross-linking process that gives collagen its tensile strength. webbernaturals.com The enzymatic conversion of lysine and hydroxylysine residues to aldehydes by lysyl oxidase initiates the formation of covalent cross-links between collagen molecules. preprints.orgoup.com

The combined presence of lysine and ascorbic acid creates an optimal environment for robust collagen production and maturation. bubsnaturals.com Ascorbic acid ensures the necessary hydroxylation of lysine residues, which are then available for cross-linking initiated by lysyl oxidase. lumenlearning.compreprints.org The synergistic effect of ascorbic acid and collagen addition has been observed to lead to a significant increase in the accumulation of type 2 collagen in cartilage-like mesenchymal stem cell sheets. nih.gov This enhanced collagen deposition is attributed to both an increase in synthesis and a suppression of degradation by matrix metalloproteinases. nih.gov

In vitro studies have also explored the potential of lysine and ascorbate in the context of cardiovascular health, proposing that their combined supplementation could support the stability of the vascular wall by ensuring proper collagen formation. scirp.orgisom.ca

| Component | Role in Collagen Synthesis & Cross-linking |

| Ascorbic Acid | Essential cofactor for prolyl and lysyl hydroxylases. lumenlearning.comnih.gov Stimulates collagen gene expression. nih.gov |

| Lysine | Integral amino acid in the collagen polypeptide chain. webbernaturals.com Substrate for lysyl oxidase in cross-link formation. preprints.org |

| Combined Effect | Synergistically enhances collagen production and maturation, leading to increased deposition and structural integrity of connective tissue. bubsnaturals.comnih.gov |

Modulation of Enzymatic Activities by the Combined Compound (e.g., Lysyl Hydroxylase, Lysyl Oxidase)

The interplay between lysine and ascorbic acid extends to the direct modulation of key enzymes involved in the post-translational modification of collagen. Specifically, their combined presence influences the activities of lysyl hydroxylase and lysyl oxidase, two critical enzymes in the collagen maturation pathway.

Lysyl Hydroxylase: Ascorbic acid is an essential cofactor for lysyl hydroxylase, an enzyme that catalyzes the hydroxylation of lysine residues in procollagen to form hydroxylysine. lumenlearning.comnih.gov This hydroxylation is crucial for the subsequent glycosylation and cross-linking of collagen molecules, which are vital for the stability of the extracellular matrix. preprints.org In cultured human skin fibroblasts, the administration of ascorbate has been shown to increase the activity of lysyl hydroxylase. nih.govresearchgate.net This stimulation of lysyl hydroxylase activity by ascorbic acid ensures that a sufficient number of lysine residues are hydroxylated, preparing the collagen molecules for the next steps in their maturation process. nih.gov

Lysyl Oxidase: Lysyl oxidase is a copper-dependent enzyme that initiates the covalent cross-linking of collagen and elastin by oxidizing the ε-amino group of specific lysine and hydroxylysine residues to form reactive aldehydes. preprints.orgoup.comresearchgate.net This enzymatic reaction is the rate-limiting step in the formation of mature, insoluble collagen fibers. The activity of lysyl oxidase is essential for the tensile strength and elasticity of connective tissues. oup.com

Interestingly, while ascorbic acid is crucial for the formation of the hydroxylysine substrates for lysyl oxidase, some in vitro studies have indicated that ascorbic acid can inhibit the activity of purified lysyl oxidase. researchgate.net This inhibition appears to be related to the structural characteristics of ascorbic acid. researchgate.net It has been suggested that ascorbic acid may be involved in regulating the initial enzymatic reaction in the synthesis of pyridinoline, a mature collagen cross-link. researchgate.net This suggests a complex regulatory role for ascorbic acid, where it promotes the formation of the substrate for lysyl oxidase (hydroxylysine) while potentially modulating the rate of the cross-linking reaction itself.

The combined presence of lysine and ascorbate, therefore, creates a finely tuned system for collagen modification. Ascorbate ensures the necessary hydroxylation of lysine residues by stimulating lysyl hydroxylase, while also potentially influencing the activity of lysyl oxidase to regulate the extent and timing of collagen cross-linking.

| Enzyme | Role in Collagen Maturation | Modulation by Ascorbate/Lysine |

| Lysyl Hydroxylase | Hydroxylation of lysine residues in procollagen. lumenlearning.comnih.gov | Activity is stimulated by its cofactor, ascorbic acid. nih.govresearchgate.net |

| Lysyl Oxidase | Initiates collagen cross-linking by oxidizing lysine and hydroxylysine residues. preprints.orgoup.com | In vitro studies suggest that ascorbic acid can inhibit its activity. researchgate.net |

Epigenetic Modulatory Roles (In Vitro/Cellular Models)

Cofactor for Demethylase Enzymes (TETs, Jumonji C domain-containing histone lysine demethylases)

Beyond its roles in protein modification and synthesis, the combination of lysine and ascorbate, particularly the latter, plays a crucial role in the epigenetic regulation of gene expression. Ascorbic acid acts as a vital cofactor for two major classes of demethylase enzymes: the Ten-Eleven Translocation (TET) family of DNA demethylases and the Jumonji C (JmjC) domain-containing histone lysine demethylases. researchgate.netnih.govnih.govnih.govmdpi.com

TET Enzymes and DNA Demethylation: The TET enzymes (TET1, TET2, and TET3) are Fe(II) and 2-oxoglutarate-dependent dioxygenases that catalyze the successive oxidation of 5-methylcytosine (B146107) (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). researchgate.netnih.gov This oxidative cascade is a key step in active DNA demethylation.

Ascorbic acid enhances the activity of TET enzymes by acting as a cofactor, likely by facilitating the reduction of Fe³⁺ back to its active Fe²⁺ state within the enzyme's catalytic center. researchgate.netnih.gov Numerous in vitro and cell-based studies have demonstrated that the addition of ascorbic acid leads to a significant and rapid increase in global 5hmC levels. nih.govnih.gov This effect is dependent on the presence of TET enzymes, as it is not observed in cells lacking TET1 and TET2. nih.gov By promoting TET activity, ascorbic acid facilitates DNA demethylation, which can lead to the reactivation of silenced genes, including tumor suppressor genes. researchgate.net

JmjC Domain-Containing Histone Lysine Demethylases: Histone modifications are another critical layer of epigenetic control. The methylation of lysine residues on histone tails is a key modification that can either activate or repress gene transcription, depending on the specific lysine residue and the degree of methylation (mono-, di-, or tri-methylation). nih.govnih.govmdpi.com

The JmjC domain-containing histone demethylases are a large family of enzymes responsible for removing these methyl marks from lysine residues. mdpi.com Similar to TET enzymes, many JmjC demethylases are Fe(II) and 2-oxoglutarate-dependent dioxygenases. mdpi.com Ascorbic acid serves as a cofactor for these enzymes, participating in the oxidative removal of methyl groups from histones. nih.gov This function is critical for dynamic changes in chromatin structure and the regulation of gene expression. nih.gov For instance, ascorbic acid has been shown to be important in regulating the H3K9 methylation status, a repressive mark, during somatic cell reprogramming. nih.gov

| Enzyme Family | Function | Role of Ascorbic Acid |

| Ten-Eleven Translocation (TET) Enzymes | Catalyze the oxidation of 5-methylcytosine (5mC) to initiate DNA demethylation. researchgate.netnih.gov | Acts as a cofactor, likely by reducing Fe³⁺ to Fe²⁺, thereby enhancing enzymatic activity. researchgate.netnih.gov |

| Jumonji C (JmjC) Domain-Containing Histone Lysine Demethylases | Remove methyl groups from lysine residues on histone tails, modulating chromatin structure and gene expression. mdpi.com | Serves as a cofactor, participating in the oxidative demethylation process. nih.gov |

Influence on Gene Expression Pathways in Non-Human Cell Lines

Scientific investigation into the specific effects of the compound DL-Lysin L-ascorbate on gene expression pathways in non-human cell lines is not extensively documented in publicly available research. However, a significant body of evidence exists detailing the independent effects of its constituent components, L-lysine and L-ascorbic acid (Vitamin C), on various cellular and molecular pathways in in vitro models. This section will therefore focus on the known influences of these individual molecules on gene expression.

L-Ascorbic Acid (Vitamin C)

L-ascorbic acid is a well-documented modulator of gene expression, primarily recognized for its critical role in collagen synthesis. Research has demonstrated that L-ascorbic acid can preferentially stimulate the transcription of collagen-specific mRNA. orthomolecular.org This effect appears to be independent of its role as a cofactor for enzymes involved in collagen hydroxylation, suggesting a direct impact on gene regulation. orthomolecular.orggoogle.com Studies in human skin fibroblasts have shown that L-ascorbic acid enhances the transcription of genes for type I and III collagen.

Beyond collagen, L-ascorbic acid has been shown to influence a broader spectrum of genes. In certain cellular contexts, it can affect the expression of genes involved in cell division and differentiation. mdpi.com For instance, some studies have indicated that L-ascorbic acid treatment can lead to the downregulation of genes associated with cell proliferation, such as those for tRNA synthetases and translation initiation factors. mdpi.com

Furthermore, in combination with other nutrients, ascorbic acid has been observed to downregulate the expression of genes related to inflammation. For example, a nutrient mixture containing ascorbic acid was found to inhibit the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines at the transcriptional level in human macrophages. google.com

The following table summarizes the observed effects of L-ascorbic acid on gene expression in non-human cell lines based on available research.

| Cell Line/System | Target Gene/Pathway | Observed Effect |

| Human Skin Fibroblasts | Collagen-specific mRNA (Type I & III) | Preferential stimulation of transcription orthomolecular.org |

| Various Cancer Cell Lines | tRNA synthetases, Translation initiation factors | Downregulation mdpi.com |

| Human U937 Macrophages | Cyclooxygenase-2 (COX-2), Pro-inflammatory cytokines | Downregulation of protein expression at the transcription level (as part of a nutrient mixture) google.com |

L-Lysine

The influence of L-lysine on gene expression has been studied, particularly in the context of muscle growth and protein synthesis. In a study involving growing pigs, dietary L-lysine levels were shown to affect the expression of specific genes in muscle tissue. For example, adequate levels of L-lysine were associated with higher expression of myosin heavy chain IIb (MyHC IIb) in the Semitendinosus muscle. Additionally, the expression of the amino acid transporter CAT-1 was found to be lower in pigs fed a diet with adequate lysine.

The table below outlines the documented effects of L-lysine on gene expression from in vivo studies, which provide insights into its potential actions at the cellular level.

| Animal Model | Tissue | Target Gene | Observed Effect |

| Growing Pigs | Semitendinosus Muscle | Myosin heavy chain IIb (MyHC IIb) | Higher expression with adequate lysine diet |

| Growing Pigs | Not specified | Amino acid transporter CAT-1 | Lower expression with adequate lysine diet |

It is important to reiterate that the findings presented here are for the individual components of DL-Lysin L-ascorbate. The synergistic or unique effects of the combined compound on gene expression pathways in non-human cell lines remain an area for future research.

Analytical Methodologies for Dl Lysine L Ascorbate Quantification and Purity Assessment

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DL-Lysine L-Ascorbate. Due to the different chemical properties of lysine (B10760008) and ascorbic acid, various HPLC methods have been developed for their simultaneous or individual determination.

For the quantification of lysine, ion-exchange chromatography (IEC) coupled with visible (VIS) or fluorescence detection (FLD) is a validated method. europa.eueuropa.eu This approach involves the separation of amino acids on an ion-exchange column, often followed by post-column derivatization with reagents like ninhydrin (B49086) (for VIS detection) or o-phthaldialdehyde (OPA) for fluorescence detection. europa.eueuropa.eu Reversed-phase HPLC (RP-HPLC) is also widely used. However, due to the high polarity of lysine, achieving satisfactory retention on standard C18 columns can be challenging. nih.gov To overcome this, methods may employ specific mobile phases, such as aqueous buffers, or derivatization techniques to enhance retention and detection. nih.govresearchgate.net For instance, a validated RP-HPLC method for lysine, methionine, and cystine uses a Hypersil BDS C18 column with a gradient mobile phase of phosphate (B84403) buffer and an organic mixture, at a column temperature of 45°C. researchgate.net

Ascorbic acid, being a water-soluble vitamin, is also amenable to HPLC analysis. nih.gov RP-HPLC with UV detection is a common method for its quantification in various matrices. nih.govresearchgate.net The separation is typically achieved on a C18 column using an aqueous-organic mobile phase. nih.govresearchgate.net However, the stability of ascorbic acid during analysis is a significant concern, as it is prone to oxidation. nih.gov To mitigate this, protective agents like mercaptoethanol can be added to the samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced sensitivity and selectivity for the analysis of both lysine and ascorbic acid. wiley.comjppres.com LC-MS can provide structural information, which is invaluable for identification and impurity profiling. sterlingpharmasolutions.com For complex samples, LC-MS/MS allows for the simultaneous analysis of multiple components, including amino acids and vitamins, with high accuracy. wiley.comshimadzu.com A rapid HPLC/MS method has been developed for the simultaneous determination of glutathione (B108866) and ascorbic acid without derivatization, showcasing the power of this technique for analyzing antioxidant combinations. jppres.com

Table 1: HPLC Methods for Lysine and Ascorbic Acid Quantification

| Component | HPLC Method | Column | Detector | Key Parameters | Reference |

|---|---|---|---|---|---|

| Lysine | Ion-Exchange Chromatography (IEC) | Ion-Exchange | VIS or FLD | Post-column derivatization with ninhydrin or OPA. | europa.eueuropa.eu |

| Lysine | Reversed-Phase (RP-HPLC) | Hypersil BDS C18 | Not specified | Mobile phase: phosphate buffer and water:acetonitrile:methanol mixture; Temp: 45°C. | researchgate.net |

| Ascorbic Acid | Reversed-Phase (RP-HPLC) | C18 | UV | Mobile phase: acetonitrile:water. | researchgate.net |

| Lysine & Ascorbic Acid | Reversed-Phase (RP-HPLC) | Agilent Eclipse XDB-C18 | UV | Gradient mobile phase of ammonium (B1175870) acetate (B1210297) buffer and methanol. | nih.gov |

| Ascorbic Acid | LC-MS/MS | Reversed-Phase | MS/MS | High sensitivity for low concentrations. | nih.gov |

Spectrophotometric and Electrochemical Assays

Spectrophotometric methods offer a simpler and often more rapid alternative for the quantification of ascorbic acid. These methods are typically based on redox reactions where ascorbic acid acts as a reducing agent, leading to a measurable change in absorbance. illinois.edu For example, the Folin-Ciocalteu reagent can be used to determine the reducing capacity of a sample, which can be correlated to the ascorbic acid content. researchgate.netmdpi.com However, these methods can be susceptible to interference from other reducing substances present in the sample, potentially leading to overestimation. nih.gov

Electrochemical methods provide another avenue for the analysis of DL-Lysine L-Ascorbate, particularly for the ascorbic acid component. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be used to measure the electrochemical oxidation of ascorbic acid. researchgate.netmdpi.com These methods are known for their high sensitivity, simplicity, and relatively low cost. core.ac.uknih.gov The development of chemically modified electrodes can further enhance the selectivity and sensitivity of these assays. core.ac.uk For instance, a poly(L-lysine) film modified glassy carbon electrode has been used for the sensitive determination of trans-resveratrol, demonstrating the potential of polymer-modified electrodes in electrochemical sensing. nih.gov Voltammetric techniques have also been employed to study the complexation of metal ions with L-amino acids and L-ascorbic acid. scielo.br

Table 2: Comparison of Spectrophotometric and Electrochemical Methods for Ascorbic Acid

| Method Type | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Spectrophotometry | Redox reaction causing color change. | Simple, rapid. | Prone to interference from other reducing agents. | researchgate.netnih.gov |

| Electrochemical Assays (e.g., Voltammetry) | Measurement of current from electrochemical oxidation. | High sensitivity, low cost, simple. | Electrode surface can be prone to fouling. | mdpi.comcore.ac.uknih.gov |

Mass Spectrometry for Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful tool for the definitive identification of DL-Lysine L-Ascorbate and for the characterization of its impurity profile. sterlingpharmasolutions.com When coupled with a separation technique like HPLC (LC-MS), it provides not only the retention time but also the mass-to-charge ratio (m/z) of the components, which is highly specific for identification. jppres.comsterlingpharmasolutions.com High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating the elemental composition of unknown impurities. sterlingpharmasolutions.com

Impurity profiling is a critical aspect of quality control, and MS-based methods offer unparalleled sensitivity and specificity for this purpose. sterlingpharmasolutions.comunodc.org Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that aids in the identification of impurities and degradation products. sterlingpharmasolutions.comnih.gov This is especially important for complex samples where impurities may be present at very low levels. nih.govsterlingpharmasolutions.com For example, LC-MS has been used to study the stability of ascorbic acid and to identify its degradation products. researchgate.net

Stereoisomeric Purity Assessment

Since DL-Lysine L-Ascorbate contains a racemic mixture of lysine, assessing the stereoisomeric purity is essential. This involves the separation and quantification of the D- and L-enantiomers of lysine. Chiral chromatography is the primary technique used for this purpose. chromatographytoday.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common direct method for separating enantiomers. chromatographytoday.comsigmaaldrich.com Various types of CSPs are available, including those based on cyclodextrins, macrocyclic glycopeptides (like teicoplanin), and crown ethers. chromatographytoday.commdpi.comsigmaaldrich.com The choice of CSP and mobile phase composition is critical for achieving successful separation. sigmaaldrich.com

Indirect methods involve derivatizing the amino acid enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.net Reagents such as o-phthaldialdehyde (OPA) in the presence of a chiral thiol can be used to form fluorescent diastereomers that can be resolved chromatographically or analyzed using kinetic-spectrofluorimetric methods. nih.gov Another approach uses labeling reagents like 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) followed by LC-MS analysis. jst.go.jp

Table 3: Methods for Stereoisomeric Purity Assessment of Lysine